molecular formula C11H22N2 B13301862 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane

1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane

Cat. No.: B13301862
M. Wt: 182.31 g/mol
InChI Key: HJLGMBHMYSUDHG-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to afford the desired spirocyclic structure . This reaction is highly regioselective and involves the formation of multiple carbon-carbon bonds in a single step.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been identified as selective agonists for delta opioid receptors, indicating potential pathways for analgesic effects . The compound may also inhibit specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(Propan-2-yl)-1,8-diazaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-propan-2-yl-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C11H22N2/c1-10(2)13-9-3-4-11(13)5-7-12-8-6-11/h10,12H,3-9H2,1-2H3

InChI Key

HJLGMBHMYSUDHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC12CCNCC2

Origin of Product

United States

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